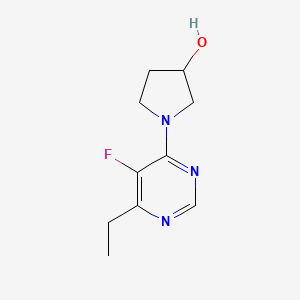

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

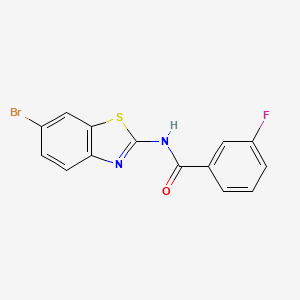

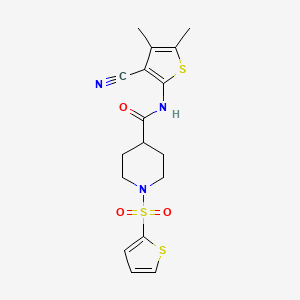

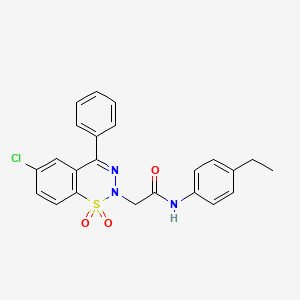

“1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C6H7FN2O . It is an important intermediate in the synthesis of Voriconazole, a commercially marketed pharmaceutical substance known to be useful for the treatment of some fungal infections .

Synthesis Analysis

An effective and simple method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol has been reported. It uses formamide instead of formamidine acetate. This new cyclization for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol is considered an improvement over previous methods, which involved several steps and had to use heavy metals catalysis and other costly materials .Applications De Recherche Scientifique

Pharmacogenetics and Toxicity Management

Fluoropyrimidines are central to treating colorectal cancer and are integrated into combination therapies. Their use, however, is limited by severe adverse reactions in a significant minority of patients. Research into dihydropyrimidine dehydrogenase (DPD), a key enzyme in metabolizing 5-FU, has unveiled genetic polymorphisms (e.g., DPYD gene variants) that predispose individuals to increased toxicity risks. Identifying these polymorphisms through pharmacogenetic testing can guide personalized dosing to mitigate severe toxicities, thereby enhancing treatment safety and efficacy (Falvella et al., 2015).

Catalytic Synthesis and Medicinal Chemistry

The synthesis and application of pyranopyrimidine scaffolds in drug discovery underscore the versatility of pyrimidine derivatives in medicinal chemistry. Hybrid catalysts have been explored for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating the compound class's broad applicability in developing biologically active compounds. This research highlights the potential for 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol to serve as a precursor or intermediary in synthesizing novel therapeutic agents (Parmar et al., 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those similar to the structure of this compound, are pivotal in drug discovery due to their substantial presence in bioactive molecules. The pyrrolidine scaffold's sp3-hybridization and non-planarity contribute significantly to stereochemistry and pharmacophore exploration, facilitating the development of compounds with diverse biological activities. This underscores the compound's relevance in synthesizing novel therapeutic agents with potential selectivity and efficacy (Li Petri et al., 2021).

Propriétés

IUPAC Name |

1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c1-2-8-9(11)10(13-6-12-8)14-4-3-7(15)5-14/h6-7,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCCQKLHFWPXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CCC(C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)

![3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2806352.png)

![6-Phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2806356.png)

![3-(4-ethylbenzyl)-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806359.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)